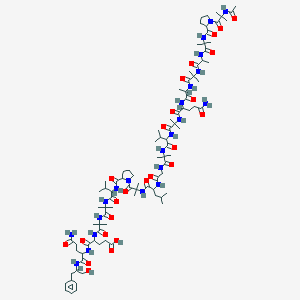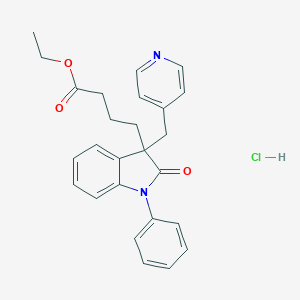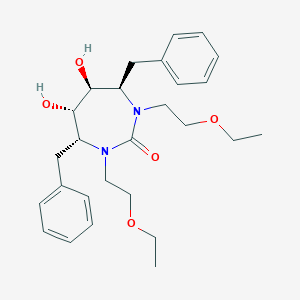![molecular formula C9H6N2S2 B136367 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile CAS No. 142892-33-9](/img/structure/B136367.png)
2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that has been extensively studied due to its potential applications in various scientific research fields. It is a member of the thienopyridine family, which is known for its diverse biological activities. This compound has been shown to have promising anticancer, anti-inflammatory, and antiviral properties, making it a valuable tool in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a valuable tool in scientific research. It has been shown to inhibit the activity of various enzymes and signaling pathways, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. It has also been shown to have antiviral activity against several viruses, including the Zika virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile is its diverse biological activities, making it a valuable tool in various scientific research fields. Its anticancer, anti-inflammatory, and antiviral properties make it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in scientific research.
Direcciones Futuras
There are several future directions for the study of 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile. One of the areas of research is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various scientific research fields. Another area of research is the development of new drugs based on this compound, which could have potential applications in the treatment of cancer, inflammatory diseases, and viral infections. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies that could benefit human health.
Métodos De Síntesis
The synthesis of 2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile involves a multi-step process that begins with the condensation of 2-aminothiophene and ethyl acetoacetate to form 2-(ethoxycarbonyl)-thieno[3,2-c]pyridine-3-amine. This intermediate is then subjected to a series of reactions, including methylation, oxidation, and cyclization, to yield the final product. The synthesis of this compound has been optimized to improve its yield and purity, making it more suitable for scientific research.
Aplicaciones Científicas De Investigación
2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile has been extensively studied for its potential applications in various scientific research fields. Its anticancer properties have been investigated in several studies, where it was found to inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have antiviral activity against several viruses, including the Zika virus.
Propiedades
Número CAS |
142892-33-9 |
|---|---|
Fórmula molecular |
C9H6N2S2 |
Peso molecular |
206.3 g/mol |
Nombre IUPAC |
2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6N2S2/c1-12-9-6(4-10)7-5-11-3-2-8(7)13-9/h2-3,5H,1H3 |
Clave InChI |
LHKRIZHEMZWWPS-UHFFFAOYSA-N |
SMILES |
CSC1=C(C2=C(S1)C=CN=C2)C#N |
SMILES canónico |
CSC1=C(C2=C(S1)C=CN=C2)C#N |
Sinónimos |
Thieno[3,2-c]pyridine-3-carbonitrile, 2-(methylthio)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



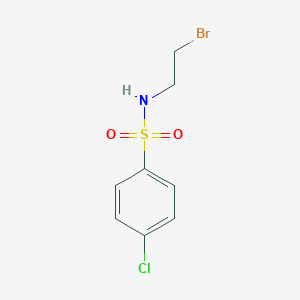
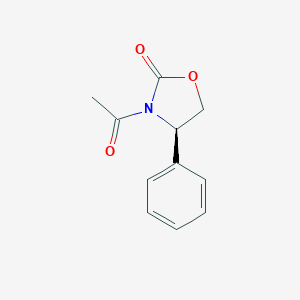
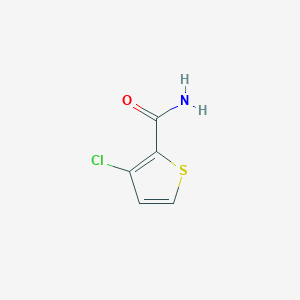
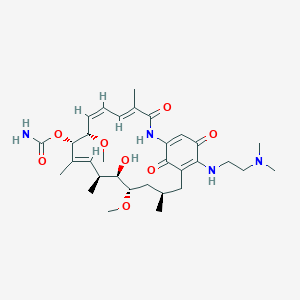
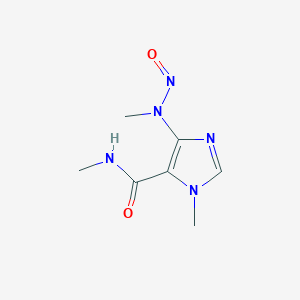
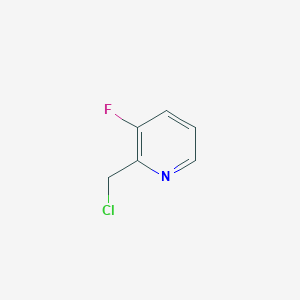
![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)
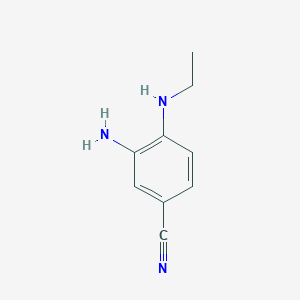
![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)
